1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene
Overview
Description
1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene is an organic compound with the molecular formula C7H3BrF4O It is a brominated aromatic compound that features both difluoromethoxy and difluorobenzene functional groups
Mechanism of Action
Target of Action
Similar compounds have been used in the direct arylation of heteroarenes .
Mode of Action
The compound’s mode of action involves its reactivity in the direct arylation of heteroarenes . This process typically involves the use of a palladium catalyst . The bromo-substituted (difluoromethoxy)benzenes, such as 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene, interact with the catalyst and the heteroarenes to facilitate the arylation process .
Biochemical Pathways
The compound’s involvement in the direct arylation of heteroarenes suggests that it may influence pathways related to the synthesis and modification of these compounds .
Result of Action
The primary result of the action of this compound is the successful arylation of heteroarenes . This process results in the formation of arylated heteroarenes, which have various applications in the field of pharmaceutical chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the palladium-catalyzed arylation process can be affected by the temperature and the pH of the reaction environment .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an enzyme inhibitor, which means it can bind to specific enzymes and inhibit their activity. This interaction can affect various biochemical pathways and processes within the cell. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function .
Cellular Effects
This compound has been shown to influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific enzymes, this compound can alter the signaling pathways that rely on those enzymes, leading to changes in cellular responses. Additionally, the inhibition of enzymes involved in metabolic pathways can result in altered levels of metabolites and changes in cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an enzyme inhibitor, it binds to the active site of target enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, the compound may influence gene expression by affecting transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory effects. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can result in significant inhibition of enzyme activity and alterations in cellular processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These effects include changes in metabolic pathways, cellular stress responses, and potential toxicity to specific organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s inhibitory effects on specific enzymes can result in the accumulation or depletion of certain metabolites, affecting overall cellular metabolism. These interactions highlight the compound’s potential impact on metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in areas where its target enzymes or proteins are located .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and applications.
1-Bromo-4-(difluoromethoxy)benzene:
1-Bromo-2-(difluoromethoxy)ethane: This compound has an ethane backbone instead of a benzene ring, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUYUMZDOZCIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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